4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactose
Overview
Description
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide is a N-acyl-hexosamine.
Scientific Research Applications
Solubility and Physical Properties
- The solubilities of various saccharides, including those structurally similar to the compound , in ethanol-water solutions, were studied. These findings are crucial for understanding the compound's solubility behavior in different solvents, which is essential for its application in scientific research (Gong, Wang, Zhang, & Qu, 2012).
- Another study explored the densities and viscosities of sugar alcohol aqueous solutions, providing valuable data for the physical handling and processing of similar compounds (Zhu, Ma, & Zhou, 2010).
Biological Role and Computational Studies
- A computational study highlighted the potential role of a structurally similar compound in the regulation of blood glucose levels, indicating its significance in diabetes management research (Muthusamy & Krishnasamy, 2016).
Chemical Synthesis and Modifications
- Research on the synthesis of various sugar derivatives and analogues provides insights into the methods and processes that could be applied to synthesize and modify the compound for specific research applications. This includes the synthesis of related sugar imine molecules and various conformationally locked nucleosides (Woodhall et al., 2005; Hřebabecký et al., 2006; Mohammed et al., 2020).
Applications in Synthesis of Complex Molecules
- The compound's structure and characteristics can play a role in the synthesis of complex molecules, as demonstrated in various studies focusing on the synthesis of polyhydroxylated amines and other related compounds. These studies provide a framework for utilizing similar compounds in complex molecular syntheses (Ikota, 2014; Norimine et al., 1998; Aydın & Özpozan, 2020).
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11-,12+,13?,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHGSSXSNNHAAL-VXTIANRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746911 | |
Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76909-76-7 | |
Record name | 4-O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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